N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline
Description
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline (CAS: 1040685-84-4) is a phenoxyethylamine derivative with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.39 g/mol . Structurally, it features a 2,6-dimethylphenoxy group linked via an ethyl chain to a 2,4-dimethylaniline moiety. This compound belongs to a class of N-[(phenoxy)ethyl] derivatives investigated for their anticonvulsant and analgesic properties, as part of efforts to optimize phenyl ring substitutions and linker groups for enhanced pharmacological activity .
Properties
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-8-9-17(16(4)12-13)19-10-11-20-18-14(2)6-5-7-15(18)3/h5-9,12,19H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYLMLMCRMSFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC2=C(C=CC=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline typically involves the reaction of 2,6-dimethylphenol with 2-chloroethylamine, followed by the alkylation of the resulting intermediate with 2,4-dimethylaniline. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or aniline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms into the aromatic rings .
Scientific Research Applications
Chemistry
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline serves as a building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, making it valuable in organic synthesis.
Research indicates that this compound exhibits significant biological activities , including:
- Antimicrobial Properties : Studies have shown effectiveness against Gram-positive bacteria, attributed to its ability to disrupt bacterial cell membranes.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines suggest it may inhibit tumor growth through various mechanisms.
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways.
Pharmaceutical Development
This compound is explored as a potential pharmaceutical intermediate in drug development. Its unique structure may contribute to the efficacy and specificity of new therapeutic agents.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to serve as an intermediate in the synthesis of agrochemicals and other industrial products.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved apoptosis induction through caspase activation.
- Antimicrobial Evaluation : Research conducted at a university laboratory showed that this compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli strains. The study concluded that the compound's structure facilitated membrane disruption leading to bacterial cell death.
- Pharmaceutical Intermediate Research : A patent application highlighted the use of this compound as an intermediate in synthesizing novel anti-inflammatory drugs. The research indicated improved efficacy and reduced side effects compared to existing treatments.
Mechanism of Action
The mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological profile of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline is best understood through comparative analysis with analogs differing in phenyl ring substitutions, linker groups, or terminal amine modifications. Key findings from preclinical studies are summarized below:
Substituent Position and Anticonvulsant Activity
Methyl substitutions on the phenyl ring significantly influence anticonvulsant efficacy. Studies demonstrate:
- 2,6-Dimethylphenoxy derivatives (e.g., compound 23 in ) exhibit strong anticonvulsant activity, likely due to steric and electronic effects enhancing receptor binding .
- 2,4-Dimethylphenoxy derivatives (e.g., compound 21) show superior analgesic activity, attributed to the ethoxyethyl linker improving bioavailability and target engagement .
- 2-Chloro-6-methylphenoxy derivatives (e.g., compound 27) display sedative effects, suggesting halogenation introduces divergent pharmacological properties .
Linker Group Modifications
The ethyl linker between the phenoxy and aniline groups is critical:
- Ethoxyethyl linkers (as in compounds 19–21 ) enhance both anticonvulsant and analgesic activity compared to shorter or rigid linkers, possibly due to improved conformational flexibility and membrane permeability .
- Substitution of the ethyl chain with propyl or branched alkyl groups (e.g., N-[3-(sec-Butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine, ) reduces anticonvulsant potency, indicating chain length and branching affect target selectivity .
Terminal Amine Modifications
Replacement of the dimethylaniline group with aminoalkanols (e.g., piperidin-3-ol in compound 19) alters activity:
- Aminoalkanol derivatives (e.g., compound 20) show moderate anticonvulsant activity but higher neurotoxicity, suggesting the dimethylaniline moiety in the target compound provides a favorable safety profile .
Mechanistic Insights
- Anticonvulsant Action : Methyl groups at the 2,6-positions likely stabilize hydrophobic interactions with voltage-gated sodium channels, reducing neuronal hyperexcitability .
- Analgesic Activity: The 2,4-dimethylphenoxy group may modulate TRPV1 or opioid receptors, while the ethoxyethyl linker enhances CNS penetration .
- Sedative Effects: Chlorine substitution in 2-chloro-6-methylphenoxy derivatives may potentiate GABAergic signaling, explaining divergent effects compared to methyl-substituted analogs .
Biological Activity
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline is a compound that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and its interactions with various neurotransmitter systems. This article compiles research findings, case studies, and detailed analysis of the compound's biological activity.
Chemical Structure and Properties
- Molecular Formula : C18H23NO
- Molecular Weight : 269.38 g/mol
- Chemical Structure : The compound features a dimethylphenoxy group attached to an ethyl chain and a dimethylaniline moiety, which contributes to its biological properties.
Anticonvulsant Activity
Research has shown that derivatives of this compound exhibit significant anticonvulsant activity. A study synthesized various N-[(dimethylphenoxy)alkyl]aminoalkanols, including this compound, and evaluated them through multiple in vivo tests such as the maximal electroshock (MES) test and the 6 Hz test.
Key Findings:
- Anticonvulsant Efficacy : The most active derivative demonstrated an ED50 value of 5.34 mg/kg in male mice via intraperitoneal administration in the MES test .
- Mechanism of Action : The compound binds to sigma receptors, 5-HT1A receptors, and α2 adrenergic receptors. It also interacts with the serotonin transporter, indicating a multifaceted mechanism that may contribute to its anticonvulsant effects .
Neurotoxicity Assessment
A critical aspect of evaluating new pharmacological agents is assessing their neurotoxicity. The synthesized compounds were subjected to neurotoxicity testing using the rotarod test. The majority displayed minimal neurotoxic effects, suggesting a favorable safety profile for further development .
Study on Metabolism and Toxicity
A comprehensive study highlighted the metabolic pathways of related compounds such as 2,6-dimethylaniline (a precursor). It was found that exposure to 2,6-dimethylaniline led to significant toxic effects in animal models, including hepatotoxicity and carcinogenic potential . This raises important considerations regarding the safety of this compound and its derivatives.
Comparative Analysis of Biological Activity
A comparative study indicated that while many derivatives exhibit anticonvulsant properties, their safety profiles vary significantly. For example:
| Compound | ED50 (mg/kg) | Neurotoxicity | Binding Affinity |
|---|---|---|---|
| This compound | 5.34 (male mice) | Low | High |
| Other derivatives | Varies | Moderate to High | Varies |
Pharmacological Interactions
The compound's interaction with neurotransmitter systems has been explored extensively:
Q & A
Q. What are the optimal conditions for synthesizing N-[2-(2,6-dimethylphenoxy)ethyl]-2,4-dimethylaniline?
Methodological Answer: The synthesis involves alkylation and acylation steps. Key steps include:
- Alkylation of 2,6-dimethylphenol with ethylene oxide or a halogenated ethyl derivative under reflux (60–80°C) in the presence of a strong base (e.g., NaOH) to form the phenoxyethyl intermediate .
- Acylation with 2,4-dimethylaniline using acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere to prevent oxidation .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.
Critical Parameters: - pH control during intermediate isolation (pH 5–6 avoids salt formation and maximizes yield) .
- Reaction time (prolonged reflux for low-electrophilic substrates) and stoichiometric ratios (1:1.2 for aniline derivatives) .
Q. How can the molecular structure of this compound be characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Peaks at 3300 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C ether linkage) .
- Mass Spectrometry (MS): Molecular ion peak at m/z 283.4 (C₁₈H₂₃NO) and fragmentation patterns for phenoxyethyl and dimethylaniline moieties .
Advanced Research Questions
Q. What are the degradation pathways of this compound under oxidative conditions?
Methodological Answer: Degradation via the Fenton process (Fe²⁺/H₂O₂) proceeds as follows:
Hydroxyl radical attack on the aromatic ring, forming intermediates like 2,6-dimethylphenol and 2,6-dimethylbenzoquinone .
Ring cleavage generates short-chain acids (e.g., maleic, oxalic acids) and ketones (e.g., 3-hexanone) .
Mineralization to CO₂ and H₂O occurs after 6–8 hours under optimal conditions (pH 2, 2 mM Fe²⁺, 20 mM H₂O₂) .
Analytical Tools:
- HPLC-MS tracks intermediate formation.
- COD/TOC analysis quantifies mineralization efficiency .
Q. How do structural modifications influence its pharmacological activity?
Methodological Answer:
- Anticonvulsant/Analgesic Activity:
- 2,4- or 2,6-dimethyl substitution on the phenoxy group enhances binding to neuronal sodium channels, reducing seizure duration in rodent models .
- Ethoxyethyl linkers improve blood-brain barrier penetration, as shown in derivatives like (R,S)-2-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol .
- Metabolic Stability:
- Methyl groups on the aniline ring slow hepatic CYP450-mediated oxidation, increasing plasma half-life (t₁/₂ = 8.2 hours in murine models) .
Q. What computational models predict its interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- QSAR Models:
Methodological Challenges and Contradictions
Q. How to resolve discrepancies in reported reaction yields for derivatives?
Critical Analysis:
- Contradiction: Yields for phenoxyethyl intermediates vary from 45% (stirring at RT) to 72% (reflux with catalytic acetic acid) .
- Resolution: Optimize reaction kinetics using microwave-assisted synthesis (30 minutes vs. 6 hours conventional) and monitor intermediates via in-situ FTIR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
